m-Anisidine

Description

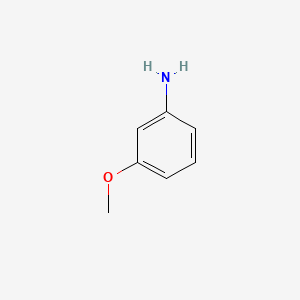

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBZRJODKRCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104350-19-8 | |

| Record name | Benzenamine, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024529 | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow, oily liquid | |

CAS No. |

536-90-3 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA144KX2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30 to 34 °F (NTP, 1992), -1 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

m-Anisidine (CAS 536-90-3): A Comprehensive Technical Guide

Introduction

m-Anisidine (B1676023), also known as 3-methoxyaniline or 3-aminoanisole, is an organic compound with the chemical formula CH₃OC₆H₄NH₂.[1][2] It is one of the three isomers of anisidine and presents as a pale yellow to amber or dark red oily liquid at room temperature.[1][3][4] Commercial samples may appear brown due to air oxidation.[1] This compound is a critical intermediate in the synthesis of a wide range of products, most notably azo dyes, pharmaceuticals, and specialty chemicals.[3][5][6] It also serves as a corrosion inhibitor for certain metals.[3][5] This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by its distinct amine-like (fishy) odor.[7][8] It is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, acetone, and benzene (B151609), as well as in dilute acids.[1][3][7] The presence of the electron-donating methoxy (B1213986) group makes it more alkaline than aniline.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 536-90-3 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [6][9] |

| Appearance | Pale yellow to dark red oily liquid | [3][4] |

| Melting Point | -1 to < 0 °C (32 to 33.8 °F) | [4][7][10] |

| Boiling Point | 251 °C (484 °F) at 760 mmHg | [1][7][10] |

| Density | 1.096 g/mL at 25 °C | [7] |

| Vapor Pressure | 0.075 mmHg at 25 °C (estimated) | [4] |

| Flash Point | >122 °C (>252 °F) | [1] |

| Autoignition Temperature | 515 °C (959 °F) | [1] |

| Water Solubility | <0.1 g/100 mL at 19 °C | [11] |

| Refractive Index (n²⁰/D) | 1.581 | [7][11] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the methylation of m-nitrophenol followed by the reduction of the resulting m-nitroanisole.[7][12]

Experimental Protocol: Synthesis of this compound from m-Nitroanisole

This protocol is based on the reduction of m-nitroanisole using iron filings in a methanol (B129727) solution.

Materials:

-

m-Nitroanisole (35 g, 0.23 mole)

-

Methanol (110 mL)

-

Concentrated Hydrochloric Acid (7.5 mL)

-

Iron filings (42 g, 0.75 gram atom)

-

Sodium Hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid is added to a reaction flask.

-

The mixture is stirred and heated to boiling.[12]

-

Iron filings are added in small portions over a 1-hour period while maintaining reflux and stirring.[12]

-

Refluxing and stirring are continued for an additional 5 hours to ensure the reaction goes to completion.[12]

-

After the reaction, the mixture is made strongly alkaline with a sodium hydroxide solution.[12]

-

The product is then isolated via steam distillation. The initial distillate containing methanol is collected separately.[12]

-

The remaining distillate is extracted with diethyl ether.[12]

-

The combined ethereal solution is dried over anhydrous sodium sulfate.[12]

-

The ether is removed by distillation, and the final product, this compound, is collected. A typical yield is around 80%.[12]

Industrial and Research Applications

This compound is a versatile chemical intermediate with several key applications across different industries.

-

Azo Dyes: It is a fundamental raw material in the manufacturing of a wide variety of azo dyes, which are used to color textiles, leather, and paper.[3][5][6]

-

Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical agents, including analgesics, antihistamines, and antidepressants.[5][8]

-

Corrosion Inhibition: this compound is an effective corrosion inhibitor, particularly for aluminum, copper, and their alloys in acidic environments.[3][5][8]

-

Organic Synthesis: In medicinal and organic chemistry, it is used to produce a range of molecules, including N-substituted-3-chloro-2-azetidinones (potential anthelmintic agents), indoles, and benzimidazoles.[3][7]

-

Specialty Chemicals: It is also used in the synthesis of organic photosensitive materials and as a reducing agent.[3]

Chemical Reactivity

The chemical behavior of this compound is dictated by the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring.

-

Basicity: The amino group confers basic properties, allowing it to react with acids.[3]

-

Diazotization: A key reaction in its use for dye synthesis is the conversion of the amino group into a diazonium salt using nitrous acid. This highly reactive intermediate can then undergo various coupling reactions.[3]

-

Nucleophilicity: The amino group is strongly nucleophilic, enabling it to participate in nucleophilic substitution reactions with compounds like halogenated alkanes to form secondary or tertiary aromatic amines.[3]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7]

Toxicology and Safety

This compound is classified as a hazardous chemical and requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[10]

Table 2: Toxicological Data and Hazard Classifications

| Parameter | Value / Classification | Reference(s) |

| Oral LD50 (quail) | 562 mg/kg | [13] |

| GHS Hazard Statements | H301, H302, H311, H315, H319, H331, H335, H371, H372, H373, H410 | [9][14][15] |

| Signal Word | Danger / Warning | [1][9] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT (Single & Repeated Exposure), Aquatic Hazard (Acute & Chronic) | [9] |

Health Effects:

-

Acute Exposure: Symptoms can include irritation of the skin, eyes, and respiratory tract, headaches, dizziness, and cyanosis (bluish discoloration of the skin) due to the formation of methemoglobin.[16] The onset of symptoms may be delayed.[16]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[10][14] Studies on anisidine isomers have shown effects on the blood-making system, including the formation of Heinz bodies in red blood cells.[13][16]

Handling and First Aid:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][14] Use in a well-ventilated area or with appropriate respiratory protection.[13]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[9][10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Rinse mouth and call a poison center or doctor immediately.[15]

Metabolic Pathways

Specific metabolic data for this compound is not extensively detailed in the provided search results. However, the metabolism of its isomer, o-anisidine, has been studied and can serve as a representative model for aromatic amines. The primary metabolic pathway for aromatic amines involves initial activation by cytochrome P450 enzymes, followed by Phase II conjugation reactions.

For o-anisidine, metabolism leads to metabolites that can covalently bind to proteins and DNA.[17] The main pathway involves acetylation of the amine group.[17] These activation pathways can lead to the formation of reactive intermediates capable of forming DNA adducts, which is a mechanism of carcinogenicity for some aromatic amines.[18]

Conclusion

This compound (CAS 536-90-3) is a commercially significant chemical with a well-established role as an intermediate in the production of dyes and pharmaceuticals and as a corrosion inhibitor. Its utility is derived from the reactivity of its amino and methoxy functional groups. However, its classification as a toxic and hazardous substance necessitates strict adherence to safety protocols during handling, storage, and disposal to mitigate risks to human health and the environment. Further research into its specific metabolic pathways and long-term toxicological effects would be beneficial for a complete risk assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. meta-anisidine, 536-90-3 [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. bangchemicals.com [bangchemicals.com]

- 7. This compound | 536-90-3 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. getchem.com [getchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. sdfine.com [sdfine.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyaniline, also known as m-anisidine, is an aromatic organic compound with the chemical formula C₇H₉NO. It is a derivative of aniline (B41778) and is characterized by a methoxy (B1213986) group (-OCH₃) and an amino group (-NH₂) attached to a benzene (B151609) ring at positions 1 and 3, respectively. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical and spectral properties of 3-methoxyaniline, along with generalized experimental protocols for their determination.

Physicochemical Properties

The physical characteristics of 3-methoxyaniline are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.155 g/mol | [2] |

| Appearance | Pale yellow to amber or dark red oily liquid | [2][3] |

| Melting Point | < 0 °C to 1 °C (32 °F to 34 °F) | [2][3] |

| Boiling Point | 251 °C (484 °F) at 760 mmHg | [2][3] |

| Density | 1.096 g/mL at 20-25 °C | [2][3] |

| Solubility | Soluble in ethanol (B145695), diethyl ether, acetone, and benzene. Limited solubility in water. | [2] |

| pKa (of conjugate acid) | 4.24 | [4] |

| Vapor Pressure | 0.0209 mmHg at 25 °C | [4] |

| Refractive Index (n_D^20) | 1.5794 - 1.581 | [2][3] |

| Flash Point | > 122 °C (> 252 °F) | [2] |

| Autoignition Temperature | 515 °C (959 °F) | [2] |

Spectral Properties

Spectroscopic data is vital for the identification and characterization of 3-methoxyaniline. The following table summarizes its key spectral features.

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis Spectroscopy | λ_max in ethanol not explicitly found, but aromatic amines typically show absorption in the 200-700 nm range. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-N stretching, C-O stretching, and aromatic C-H bending are expected. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are available and show characteristic shifts for the aromatic protons, methoxy protons, and amine protons. | [4][7][8][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 123. | [4][10] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of organic compounds like 3-methoxyaniline. Researchers should adapt these methods as necessary for their specific equipment and laboratory conditions.

Melting Point Determination

The melting point can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[11][12][13]

-

Sample Preparation: A small amount of the solid (if applicable, 3-methoxyaniline is liquid at room temperature) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a melting point apparatus.[11][12]

-

Heating and Observation: The sample is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[14][15]

Boiling Point Determination

The boiling point of liquid 3-methoxyaniline can be determined using the distillation method or a micro-method with a capillary tube.[16][17][18]

-

Apparatus Setup: For the micro-method, a small amount of the liquid is placed in a fusion tube. A sealed capillary tube is then inverted and placed inside the fusion tube. The fusion tube is attached to a thermometer.[18][19]

-

Heating: The assembly is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[19]

Density Measurement

The density of liquid 3-methoxyaniline can be determined using a pycnometer or by measuring the mass of a known volume.[21][22]

-

Measurement of Mass and Volume: A known volume of the liquid is accurately measured using a graduated cylinder or a volumetric flask. The mass of this volume is then determined using an analytical balance.[23][24]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[24]

Spectroscopic Analysis

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of 3-methoxyaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[25]

-

Analysis: The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the pure solvent used as a blank.[26][27]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of liquid 3-methoxyaniline is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.[28][29]

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[30][31]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 3-methoxyaniline is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Analysis: ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[7]

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[32][33]

-

Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.[32]

Synthesis Workflow

3-Methoxyaniline can be synthesized through various routes. A common laboratory and industrial method involves the reduction of 3-nitroanisole.[1][4] This process is outlined in the diagram below.

Caption: A simplified workflow for the synthesis of 3-methoxyaniline.

Another synthetic route involves the methylation of 3-aminophenol.[1]

Caption: Alternative synthesis route for 3-methoxyaniline.

Conclusion

This technical guide provides a detailed summary of the essential physical and spectral properties of 3-methoxyaniline. The data presented, along with the generalized experimental protocols, offers a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. Accurate knowledge of these properties is fundamental for the safe handling, effective application, and innovative use of this versatile chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m-アニシジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Benzenamine, 3-methoxy- [webbook.nist.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. byjus.com [byjus.com]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. wjec.co.uk [wjec.co.uk]

- 22. calnesis.com [calnesis.com]

- 23. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. arcjournals.org [arcjournals.org]

- 26. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. engineering.purdue.edu [engineering.purdue.edu]

- 28. researchgate.net [researchgate.net]

- 29. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 30. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]

- 31. researchgate.net [researchgate.net]

- 32. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. Protocols [neuroproteomics.scs.illinois.edu]

An In-Depth Technical Guide to the Synthesis of m-Anisidine from m-Nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing m-Anisidine from m-nitroanisole. The focus is on providing detailed experimental protocols, comparative quantitative data, and a mechanistic understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound (3-methoxyaniline) is a crucial chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its synthesis from m-nitroanisole is a fundamental reduction reaction in organic chemistry. This guide will explore the two most prevalent methods for this conversion: reduction with iron in acidic medium and catalytic hydrogenation.

Synthetic Methodologies

Reduction with Iron and Hydrochloric Acid

This classical method, often referred to as the Béchamp reduction, is a robust and widely used technique for the reduction of aromatic nitro compounds. It involves the use of a metal, typically iron, in the presence of an acid.

A mixture of 35 grams (0.23 moles) of m-nitroanisole, 110 mL of methanol (B129727), and 7.5 mL of concentrated hydrochloric acid is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture is heated to boiling. Forty-two grams (0.75 gram-atoms) of iron filings are then added in small portions over a period of one hour to control the exothermic reaction. After the addition is complete, the mixture is refluxed and stirred for an additional five hours.

Following the reflux period, the reaction mixture is made strongly alkaline with a concentrated solution of sodium hydroxide. The this compound product is then isolated by steam distillation. The initial distillate containing methanol is collected separately. The subsequent aqueous distillate is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate, and the ether is removed by distillation. The resulting crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 125 °C under 13 mm Hg pressure. This procedure typically yields approximately 23.2 grams of this compound, which corresponds to an 80% yield.

| Parameter | Value |

| Starting Material | m-Nitroanisole |

| Reagents | Iron filings, Concentrated Hydrochloric Acid, Methanol, Sodium Hydroxide |

| Scale | 35 g (0.23 mol) of m-nitroanisole |

| Reaction Temperature | Boiling point of methanol (reflux) |

| Reaction Time | 6 hours |

| Product Isolation | Steam distillation followed by extraction and vacuum distillation |

| Yield | ~80% |

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency, cleaner reaction profile, and the reusability of the catalyst. Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts.

In a high-pressure autoclave equipped with a magnetic stirrer, m-nitroanisole is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of the chosen hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution. The amount of catalyst can range from 1 to 10% by weight of the m-nitroanisole.

The autoclave is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen. Hydrogen gas is then introduced into the reactor to the desired pressure, which can range from atmospheric pressure to 100 bar, depending on the catalyst and reaction scale. The reaction mixture is then heated to a temperature typically between 25 °C and 100 °C and stirred vigorously to ensure efficient contact between the reactants, hydrogen, and the catalyst surface.

The progress of the reaction is monitored by the uptake of hydrogen or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion of the reaction, the reactor is cooled, and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst. The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) | Platinum-based |

| Catalyst | Raney Nickel | 5-10% Pd/C | PtO₂, Pt/C |

| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate | Ethanol, Acetic Acid |

| Temperature | 50-100 °C | 25-80 °C | 25-70 °C |

| Hydrogen Pressure | 20-100 bar | 1-50 bar | 1-50 bar |

| Catalyst Loading | 5-10 wt% | 1-5 wt% | 1-5 wt% |

| Yield | >95% | >98% | >98% |

Note: The values in this table are representative and optimal conditions may vary depending on the specific experimental setup and scale.

Reaction Mechanisms and Pathways

Mechanism of Iron-Catalyzed Reduction

The reduction of a nitro group with iron in an acidic medium is a complex heterogeneous reaction. The overall process involves the transfer of six electrons to the nitro group. The proposed mechanism proceeds through a series of intermediates.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of nitroarenes on a metal surface involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst. The reaction proceeds through a stepwise reduction of the nitro group.

Conclusion

The synthesis of this compound from m-nitroanisole can be effectively achieved through both classical iron-based reduction and modern catalytic hydrogenation methods. The choice of method often depends on the scale of the reaction, available equipment, and considerations regarding waste disposal and catalyst cost. For laboratory-scale synthesis, the iron and hydrochloric acid method is a reliable and cost-effective option. For industrial-scale production, catalytic hydrogenation offers higher efficiency, cleaner reaction profiles, and the potential for catalyst recycling, making it the preferred route. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

Spectroscopic Analysis of m-Anisidine: A Technical Guide

Introduction

m-Anisidine (3-methoxyaniline) is an important organic intermediate used in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its structural characterization is crucial for quality control and research and development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d (B32938) (CDCl₃) solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.04 | Triplet | Ar-H |

| ~6.30 | Multiplet | Ar-H |

| ~6.24 | Multiplet | Ar-H |

| ~6.21 | Multiplet | Ar-H |

| 3.72 | Singlet | -OCH₃ |

| 3.59 | Broad Singlet | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments in this compound. The spectrum was recorded in chloroform-d (CDCl₃).[2]

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | C-OCH₃ |

| 147.9 | C-NH₂ |

| 130.2 | Ar-CH |

| 108.3 | Ar-CH |

| 104.9 | Ar-CH |

| 101.4 | Ar-CH |

| 55.1 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below represents the major absorption bands.[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3430 - 3300 | N-H | Symmetric & Asymmetric Stretching |

| 3060 - 3010 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | C=C (Aromatic) | Stretching |

| 1620 - 1590 | N-H | Scissoring (Bending) |

| 1250 - 1200 | C-O (Aryl ether) | Asymmetric Stretching |

| 1050 - 1020 | C-O (Aryl ether) | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

| λmax (nm) | Solvent |

| 285 | Cyclohexanol[4] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set a spectral width appropriate for carbon nuclei (e.g., 0-200 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., cyclohexanol, ethanol, or methanol).

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.

-

-

Data Processing:

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the 1H NMR Spectrum of m-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of m-Anisidine (3-methoxyaniline). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound.

Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-5 | ~7.04 | t (triplet) | 1H | J ≈ 8.0 |

| H-2 | ~6.31 | t (triplet) | 1H | J ≈ 2.2 |

| H-6 | ~6.24 | ddd (doublet of doublet of doublets) | 1H | J ≈ 8.0, 2.3, 0.9 |

| H-4 | ~6.21 | ddd (doublet of doublet of doublets) | 1H | J ≈ 8.0, 2.3, 0.9 |

| -OCH₃ | 3.72 | s (singlet) | 3H | N/A |

| -NH₂ | 3.59 | br s (broad singlet) | 2H | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values presented are typical for a spectrum recorded in CDCl₃. The assignments are based on typical aromatic coupling patterns and substituent effects.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure of this compound with proton assignments and their corresponding ¹H NMR signal correlations and coupling types.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping: Cap the NMR tube securely.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: A standard 300 MHz or 400 MHz NMR spectrometer is suitable for routine analysis.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the following typical acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: An automatically determined receiver gain is usually appropriate.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 0.3 Hz is commonly applied to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the splitting patterns to determine the multiplicities and coupling constants.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum of this compound.

An In-Depth Technical Guide to the Solubility of m-Anisidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-Anisidine (B1676023) (3-methoxyaniline), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] Understanding its solubility in various organic solvents is paramount for process design, optimization of reaction conditions, product purification, and formulation development.

Introduction to this compound

This compound (CAS No. 536-90-3) is a pale yellow oily liquid that may darken upon exposure to air and light.[2][3][4] It is structurally an aniline (B41778) derivative with a methoxy (B1213986) group at the meta-position of the benzene (B151609) ring.[2] This structure, featuring both a polar amino group (-NH2) and a moderately nonpolar methoxy-substituted aromatic ring, imparts a versatile solubility profile. The compound is known to be soluble in many organic solvents but has limited solubility in water.[1][2]

Qualitative Solubility Profile

This compound exhibits broad miscibility with a range of common organic solvents. Its solubility is dictated by the "like dissolves like" principle, where its aromatic and amine characteristics allow for favorable interactions with various solvent classes.

-

Polar Protic Solvents : It is soluble in alcohols such as ethanol.[1][3][5][6]

-

Nonpolar/Slightly Polar Solvents : It is readily soluble in solvents like benzene and diethyl ether.[1][3][5][6][7] It is also slightly soluble in carbon tetrachloride.[6]

In contrast, its solubility in water is low. Reports indicate a water solubility of less than 0.1 g/100 mL at 19 °C.[8][9][10]

Quantitative Solubility Data

A review of publicly available scientific literature reveals a scarcity of specific quantitative solubility data (e.g., in g/100g of solvent) for this compound in a wide array of organic solvents at various temperatures. The available data is summarized below. Researchers requiring precise solubility values for process modeling or development are encouraged to determine these experimentally.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | H₂O | 19 | < 0.1 | [8][9][10] |

| Water | H₂O | Not Specified | 18 g/L (1.8 g/100mL) | [3][5] |

Note: The conflicting data for water solubility highlights the importance of experimental verification under well-controlled conditions.

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mole fraction, x₁) |

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Heptane | 25 |

Experimental Protocol for Solubility Determination

The following section details a standard methodology for the gravimetric determination of this compound solubility in an organic solvent, a widely accepted and reliable technique.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance (readable to ±0.1 mg)

-

Vacuum oven or desiccator

Methodology: Isothermal Saturation Method

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved this compound to settle to the bottom of the container, leaving a clear, saturated supernatant. It is crucial to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a specific volume (e.g., 1-5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tare weight) vial.

-

Solvent Evaporation: Weigh the vial containing the saturated solution to determine the total mass of the sample. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the this compound residue is achieved.

-

Calculation:

-

Mass of dissolved this compound = (Final weight of vial + residue) - (Tare weight of vial)

-

Mass of solvent = (Weight of vial + solution) - (Final weight of vial + residue)

-

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) × 100

-

Visualization of Experimental Workflow

The logical flow for determining solubility can be visualized as follows.

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling

For drug development and chemical engineering applications, experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat model, the Wilson model, or the NRTL model.[11][12] These models allow for the interpolation of solubility at different temperatures and can provide insights into the dissolution thermodynamics (enthalpy, entropy, and Gibbs energy) of this compound in various solvents. The development of such models relies on accurate experimental data as a foundation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 536-90-3 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 536-90-3 [chemicalbook.com]

- 6. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. chembk.com [chembk.com]

- 9. getchem.com [getchem.com]

- 10. haihangchem.com [haihangchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

m-Anisidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling precautions for m-Anisidine (3-methoxyaniline). The following sections detail its physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and emergency procedures to ensure its safe use in a laboratory and drug development setting.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Pale yellow or amber colored oily liquid; commercial samples can be brown due to air oxidation. | [3] |

| Boiling Point | 251 °C (484 °F) at 760 mmHg | [2][4][5] |

| Melting Point | -1 to 1 °C (30 to 34 °F) | [2][5] |

| Flash Point | >113 °C (>235 °F) | [2] |

| Density | 1.096 g/cm³ at 20 °C (68 °F) | [2][3] |

| Vapor Pressure | 15.4 mmHg at 24 °C (75 °F) | [2] |

| Water Solubility | < 1 mg/mL at 19 °C (66 °F) | [2] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 526 mg/kg | Rat | Oral | [2] |

| LC50 (Lethal Concentration, 50%) | No data available | |||

| EC50 (Effective Concentration, 50%) | 0.11 mg/L (48 h) | Daphnia magna (Water flea) | [2] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA (PEL) | 0.5 mg/m³ | For o- and p-isomers; often used as a guideline for m-isomer.[6] |

| NIOSH (REL) | No data available | |

| ACGIH (TLV) | Not established | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[8]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

-

H341: Suspected of causing genetic defects.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][8]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not typically disclosed in publicly available Safety Data Sheets. However, the reported toxicity data, such as LD50 values, are generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

The relevant guidelines for the toxicological data presented would include:

-

OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. This section outlines the standardized methods for assessing various health hazards, including:

-

Acute Oral Toxicity (e.g., OECD 420, 423, 425): These guidelines detail the procedures for determining the median lethal dose (LD50) of a substance when administered orally. The protocols specify the use of a defined number of animals (typically rats), a sequential dosing procedure, and detailed observation of toxic effects and mortality.

-

Acute Dermal Toxicity (e.g., OECD 402): This guideline provides the methodology for assessing the toxicity of a substance applied to the skin.

-

Acute Inhalation Toxicity (e.g., OECD 403): This guideline describes the procedures for evaluating the toxicity of a substance when inhaled.

-

Skin Irritation/Corrosion (e.g., OECD 404): This guideline details the method for assessing the potential of a substance to cause skin irritation.

-

Eye Irritation/Corrosion (e.g., OECD 405): This guideline provides the protocol for evaluating the potential of a substance to cause eye irritation.

-

Mutagenicity (e.g., OECD 471 - Bacterial Reverse Mutation Test): This guideline is a common in vitro test to assess the potential of a substance to cause gene mutations.

-

Repeated Dose Toxicity (e.g., OECD 407, 408): These guidelines describe the procedures for evaluating the effects of repeated exposure to a substance over a specified period.

-

For researchers designing studies involving this compound, consulting the specific OECD guidelines relevant to their experimental endpoints is crucial for ensuring data quality and adherence to international standards.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure personnel safety.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the essential personal protective equipment required when handling this compound.

References

- 1. ser.nl [ser.nl]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. echemi.com [echemi.com]

In-Depth Toxicological Profile of m-Anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

m-Anisidine (B1676023) (3-methoxyaniline) is an aromatic amine with notable toxicological properties. This technical guide provides a comprehensive overview of its toxicological profile, including acute, sub-chronic, and genotoxic effects, as well as its potential for reproductive and developmental toxicity. A key adverse effect of this compound is the induction of methemoglobinemia. While comprehensive data on its chronic toxicity and carcinogenicity are limited, evidence from in vitro and screening studies warrants a cautious approach to its handling and exposure. This document synthesizes available quantitative data, details experimental methodologies for key studies, and visualizes relevant biological processes to support informed risk assessment and guide future research.

Chemical and Physical Properties